![molecular formula C12H18N4O2 B12548140 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione CAS No. 864871-53-4](/img/structure/B12548140.png)
4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,7,7-Trimethylbicyclo[221]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione is a compound that has garnered interest due to its unique structure and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione typically involves the condensation of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylideneamine with a triazolidine-dione derivative. One common method is the Einhorn variation of the Schotten–Baumann method, where the condensation reaction is carried out using camphor hydrazide and valproic acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticonvulsant agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate neurotransmitter pathways and enhance the permeability of drugs through the blood-brain barrier . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide: This compound shares a similar bicyclic structure and has been studied for its anticonvulsant properties.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylideneamino-acetic acid methyl esters: These derivatives have shown potential in various biological applications.
Uniqueness
What sets 4-[(1,7,7-Trimethylbicyclo[221]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione apart is its unique combination of a bicyclic structure with a triazolidine-dione moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
864871-53-4 |
|---|---|
Formule moléculaire |
C12H18N4O2 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
4-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H18N4O2/c1-11(2)7-4-5-12(11,3)8(6-7)15-16-9(17)13-14-10(16)18/h7H,4-6H2,1-3H3,(H,13,17)(H,14,18) |
Clé InChI |
MYCBONMUZGRJKP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=NN3C(=O)NNC3=O)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
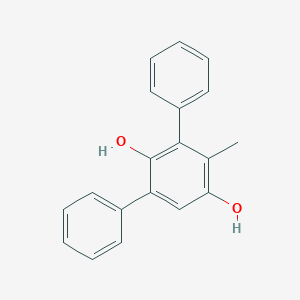
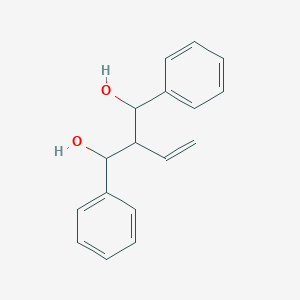
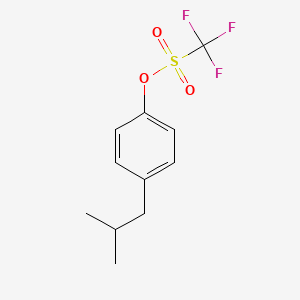
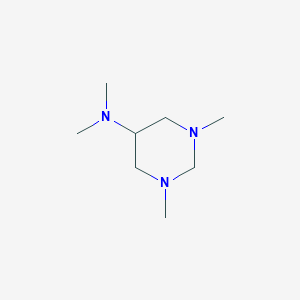
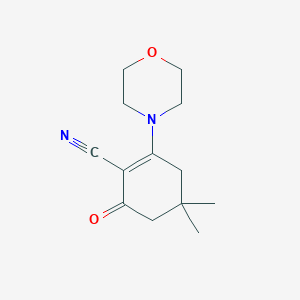
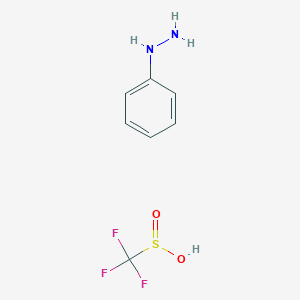
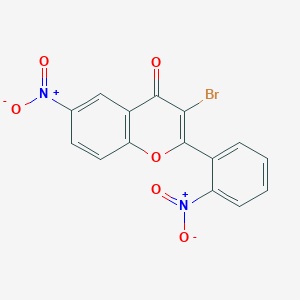
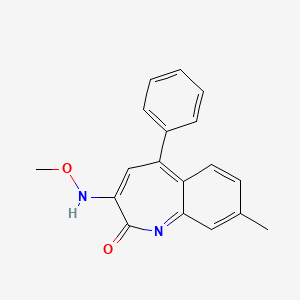
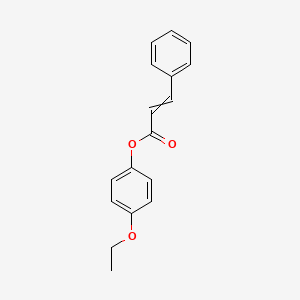
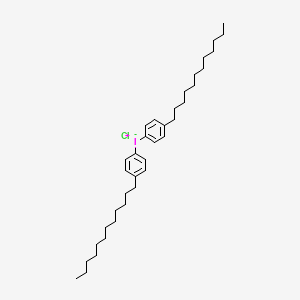
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
